molecular formula C8H10N2O3 B1417240 (2-Methoxy-5-nitrophenyl)methanamine CAS No. 40896-72-8

(2-Methoxy-5-nitrophenyl)methanamine

Cat. No. B1417240
CAS RN: 40896-72-8
M. Wt: 182.18 g/mol
InChI Key: LHQPIGVESZOYNG-UHFFFAOYSA-N
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Description

(2-Methoxy-5-nitrophenyl)methanamine is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for (2-Methoxy-5-nitrophenyl)methanamine is 1S/C8H10N2O3/c1-13-8-3-2-7 (10 (11)12)4-6 (8)5-9/h2-4H,5,9H2,1H3 .


Physical And Chemical Properties Analysis

(2-Methoxy-5-nitrophenyl)methanamine has a molecular weight of 182.18 . It is a powder in physical form . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Entacapone

(2-Methoxy-5-nitrophenyl)methanamine: is a precursor in the synthesis of Entacapone , a drug used to treat Parkinson’s disease . The compound undergoes nucleophilic attack leading to demethylation, which is a critical step in the formation of Entacapone. This process highlights the compound’s role in medicinal chemistry, particularly in the development of treatments for neurological disorders.

Organic Electronics

This compound has potential applications in the field of organic electronics. It can be used to create two-color patterned films of poly [2-methoxy-5- (2’-ethylhexyloxy)– p -phenylene vinylene] (MEHPPV), starting from a single precursor containing different types of eliminable groups . This showcases its utility in developing advanced materials for electronic devices.

Material Characterization

In material science, (2-Methoxy-5-nitrophenyl)methanamine can be used to study the properties of organic compounds. The presence of aromatic primary amine in the compound is indicated by well-defined peaks in the FTIR spectrum, which is essential for understanding the compound’s structure and reactivity .

Chemical Safety and Handling

Understanding the safety profile of (2-Methoxy-5-nitrophenyl)methanamine is crucial for its handling and storage. It is classified with hazard statements such as H302 and H315, indicating the need for caution due to potential health hazards . This information is vital for researchers working with the compound in laboratory settings.

Tuberculosis and Dengue Research

Preliminary studies suggest that derivatives of (2-Methoxy-5-nitrophenyl)methanamine show in vitro activity against tuberculosis (TB) and dengue . This points to its potential as a starting point for the development of new therapeutic agents against these diseases.

Crystallography and NMR Studies

The compound is used in crystallography and NMR studies to establish the crystal structure of significant metabolites, such as the Z-isomer of Entacapone . These studies are fundamental in drug design and development, providing insights into the molecular geometry and interactions.

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2-methoxy-5-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQPIGVESZOYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655389
Record name 1-(2-Methoxy-5-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-5-nitrophenyl)methanamine

CAS RN

40896-72-8
Record name 1-(2-Methoxy-5-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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